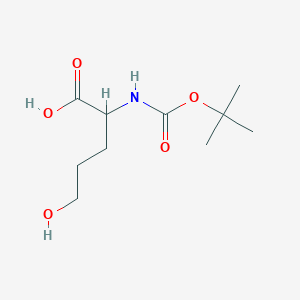
N-Boc-5-hydroxy-DL-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Boc-5-hydroxy-DL-norvaline can be synthesized through several methods. One common approach involves the transamination of L-ornithine to L-glutamate semialdehyde (5-hydroxy-L-proline) using lysine aminotransferase, followed by N-protection with di-tert-butyl dicarbonate . Another method involves the enantioselective dehydrogenation of L-proline with DL-proline as the starting material, using engineered proline dehydrogenase .
Industrial Production Methods: The industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. For example, the proline racemase–proline dehydrogenase cascade has been developed for the enantioselective production of N-Boc-5-hydroxy-L-proline from L-proline .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-5-hydroxy-DL-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield 5-hydroxy-4-oxo-L-norvaline, while reduction can produce various hydroxy derivatives .
Applications De Recherche Scientifique
N-Boc-5-hydroxy-DL-norvaline has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is a key intermediate in the production of pharmaceuticals such as eletriptan and saxagliptin . Additionally, it has industrial applications in the synthesis of chiral intermediates and other valuable compounds .
Mécanisme D'action
The mechanism of action of N-Boc-5-hydroxy-DL-norvaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Boc-5-hydroxy-DL-norvaline can be compared with other similar compounds, such as 5-hydroxy-4-oxo-L-norvaline and γ-oxonorvaline. These compounds share structural similarities but differ in their chemical properties and applications. For example, 5-hydroxy-4-oxo-L-norvaline has been studied for its antitubercular and antifungal properties, while γ-oxonorvaline is used for site-specific protein modification . The unique combination of a tert-butoxycarbonyl group and a hydroxy group in this compound makes it particularly valuable for certain synthetic and research applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it an important subject of study and utilization in modern research and industry.
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
Clé InChI |
XKNSMPKNTBHIIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


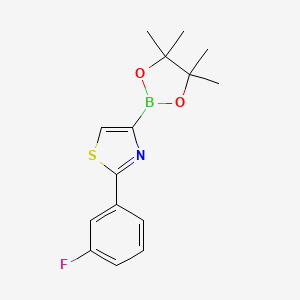

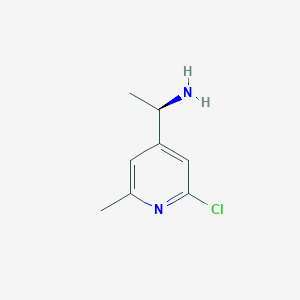
![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)
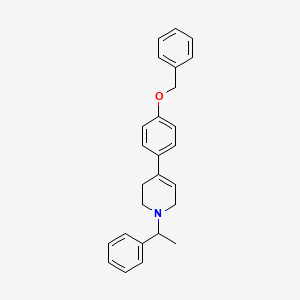
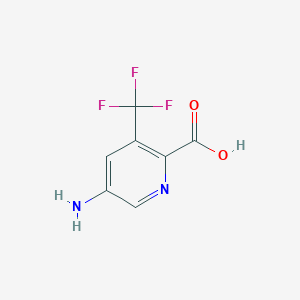
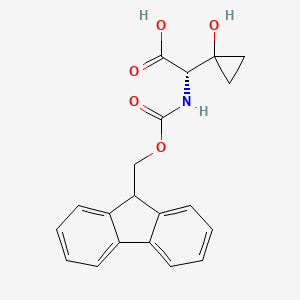
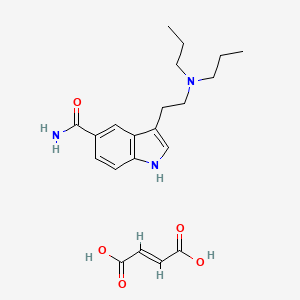
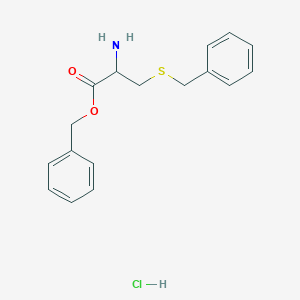
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)
